2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO5/c1-6-7-3-9(14)11(18-2)5-10(7)19-13(17)8(6)4-12(15)16/h3,5H,4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCIBAOQWYJWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-7-methoxy-4-methylcoumarin. This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Halogenation: The methyl group at the 4-position of the coumarin ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be achieved through a Friedel-Crafts acylation reaction using acetic anhydride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in optimizing the reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl or hydroxyl groups.
Reduction: Formation of 2-(6-chloro-7-methoxy-4-methyl-2-hydroxy-2H-chromen-3-yl)acetic acid.
Substitution: Formation of 2-(6-amino-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it valuable in scientific research:
- Antimicrobial Activity : Research has shown that derivatives of coumarin compounds possess significant antimicrobial properties. For example, studies have indicated that certain modifications to the coumarin structure enhance its efficacy against various bacterial strains .
- Antioxidant Properties : Coumarin derivatives are recognized for their ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases.
- Anti-inflammatory Effects : Some studies suggest that 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .
- Potential Anticancer Activity : Preliminary investigations have indicated that this compound may inhibit cancer cell proliferation in vitro, suggesting its potential as an anticancer agent. The exact mechanisms remain an area of active research.
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid: Lacks the chloro group, resulting in different reactivity and biological activity.
2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to the presence of both chloro and methoxy groups, which enhance its chemical reactivity and biological activity
Biological Activity
2-(6-Chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a coumarin derivative notable for its diverse biological activities. Coumarins have been extensively studied for their pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
The compound's molecular formula is with a molecular weight of approximately 282.68 g/mol. It features a chloro group at the 6-position and a methoxy group at the 7-position of the coumarin structure, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.68 g/mol |
| CAS Number | 919727-59-6 |
| Purity | 98% |
Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge free radicals effectively. The introduction of electron-withdrawing groups like chlorine enhances this activity.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 2-(6-Chloro-7-methoxy-4-methyl...) | 23.9 | 26.58 |
| Trolox | 93.19 | 1.0 |
Neuroprotective Effects
This compound has demonstrated potential as an acetylcholinesterase (AChE) inhibitor, which is critical in treating Alzheimer's disease. The presence of the chloro group significantly enhances its inhibitory potency.
Table 2: AChE Inhibition Potency
| Compound | AChE IC50 (µM) |
|---|---|
| 2-(6-Chloro-7-methoxy...) | 4.12 |
| Rivastigmine | 0.08 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the position and type of substituents on the coumarin core significantly influence biological activity. The chloro substituent at position 6 and methoxy at position 7 have been associated with enhanced AChE inhibition and antioxidant activity.
Case Studies
- Neuroprotective Study : In a study investigating the neuroprotective effects of various coumarin derivatives, it was found that those with halogen substitutions exhibited superior AChE inhibition compared to their non-halogenated counterparts . The compound in focus showed an IC50 value that places it among promising candidates for further development as an anti-Alzheimer agent.
- Antioxidant Assessment : Another study evaluated the antioxidant properties of several coumarins using DPPH and ABTS assays. The compound exhibited IC50 values significantly lower than many standard antioxidants, indicating its potential as a natural antioxidant agent .
Q & A
Basic: What are the standard synthetic routes for preparing 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid?
Methodological Answer:
The synthesis typically involves functionalizing the chromen-2-one core. A common approach is:
Core Formation : Condensation of substituted resorcinol derivatives with β-keto esters under acidic conditions to form the coumarin scaffold .
Chlorination and Methoxylation : Introduce chloro and methoxy groups at positions 6 and 7 via electrophilic substitution, using reagents like SOCl₂ or PCl₃ for chlorination and methylating agents (e.g., dimethyl sulfate) for methoxylation .
Acetic Acid Sidechain Addition : Attach the acetic acid moiety via nucleophilic substitution or ester hydrolysis. For example, methyl 2-(chromen-3-yl)acetate intermediates (similar to ) are hydrolyzed using NaOH/EtOH to yield the carboxylic acid .
Basic: How is the structure of this compound validated in crystallographic studies?
Methodological Answer:
X-ray crystallography is the gold standard:
- Data Collection : Use single-crystal X-ray diffraction (e.g., SHELX programs for data processing and refinement ).
- Refinement : Apply programs like SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. For chromen derivatives, ORTEP-3 ( ) visualizes thermal ellipsoids and confirms substituent positions .
- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants for methoxy and chloro groups) .
Advanced: How can conflicting NMR and mass spectrometry data be resolved for this compound?
Methodological Answer:
Contradictions often arise from impurities or tautomerism:
Purity Check : Use HPLC-MS () to detect impurities. Re-crystallize from methanol/chloroform (1:1) to isolate the pure compound .
Tautomeric Analysis : The chromen-2-one core may exhibit keto-enol tautomerism. Use deuterated DMSO in NMR to observe exchangeable protons and compare with computed spectra (DFT calculations) .
High-Resolution MS : Confirm molecular ion peaks ([M+H]⁺ or [M-H]⁻) with HRMS (Q-TOF instruments) to distinguish isotopic patterns of Cl .
Advanced: What strategies optimize yield in the final hydrolysis step of the acetic acid sidechain?
Methodological Answer:
Key factors include:
Catalyst Selection : Use LiOH in THF/H₂O for milder conditions, avoiding side reactions (e.g., decarboxylation) .
Temperature Control : Hydrolyze methyl esters at 0–5°C to prevent chromen ring degradation .
Workup : Neutralize with dilute HCl (pH 4–5) and extract with ethyl acetate to isolate the acid form. Monitor by TLC (Rf shift from ester to acid) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituents (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons split by Cl and methyl groups) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for chromen-2-one and acetic acid) .
- UV-Vis : Chromen derivatives show strong absorbance at λ ~300–350 nm due to π→π* transitions .
Advanced: How does steric hindrance from the 4-methyl group affect derivatization at position 3?
Methodological Answer:
The 4-methyl group restricts reactivity at position 3:
Reactivity Screening : Test electrophilic substitutions (e.g., nitration) under varying conditions. Steric effects may reduce yields, necessitating bulky electrophiles (e.g., NO₂BF₄ in AcOH) .
Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate steric maps and predict reaction sites .
Alternative Routes : Protect the acetic acid group as a tert-butyl ester to reduce steric interference during derivatization .
Basic: What are the documented biological activities of structurally similar chromen derivatives?
Methodological Answer:
Analogous compounds exhibit:
- Anticancer Activity : Inhibition of topoisomerase II (e.g., ) via intercalation.
- Antimicrobial Effects : Disruption of bacterial cell membranes (e.g., ).
- Anti-inflammatory Action : COX-2 inhibition modulated by the acetic acid sidechain .
Note: Specific assays (MTT for cytotoxicity, agar diffusion for antimicrobial activity) are recommended for this compound .
Advanced: How can researchers address compound instability during storage?
Methodological Answer:
Instability often arises from:
Light Sensitivity : Store in amber vials at –20°C under inert gas (N₂ or Ar) .
Hydrolysis Risk : Avoid aqueous buffers; lyophilize and store as a solid.
Purity Monitoring : Periodically analyze via HPLC (C18 column, acetonitrile/water gradient) to detect degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
